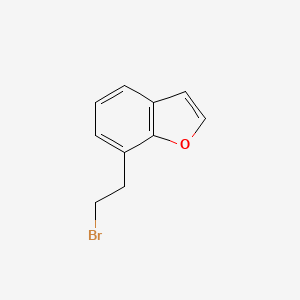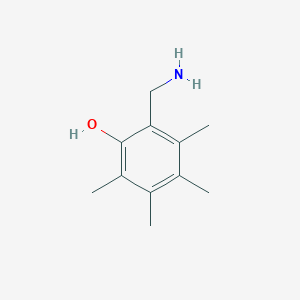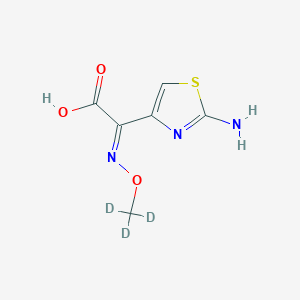
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 is a deuterated derivative of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid. This compound is characterized by the presence of a thiazole ring, an amino group, and a methoxyimino group. The deuterium labeling (d3) is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Direct Synthesis: Incorporating deuterated building blocks during the synthesis of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
化学反应分析
Types of Reactions: 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amino group.
Substitution: The amino and methoxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
科学研究应用
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and metabolic pathway analysis.
Biology: Employed in tracer studies to investigate biological processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes where deuterium labeling is beneficial.
作用机制
The mechanism of action of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms provide stability and allow for detailed tracking in metabolic studies. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
相似化合物的比较
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d2
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d4
Comparison: Compared to its non-deuterated counterpart, 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 offers enhanced stability and distinguishable mass, making it more suitable for detailed analytical studies. The presence of three deuterium atoms provides a unique advantage in tracing and studying complex biochemical pathways.
属性
分子式 |
C6H7N3O3S |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetic acid |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4+/i1D3 |
InChI 键 |
NLARCUDOUOQRPB-HXRUAZBBSA-N |
手性 SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)O |
规范 SMILES |
CON=C(C1=CSC(=N1)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


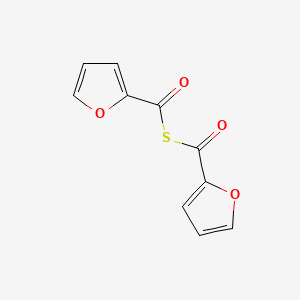
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)

![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
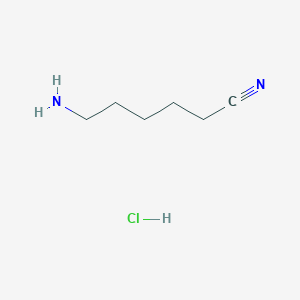
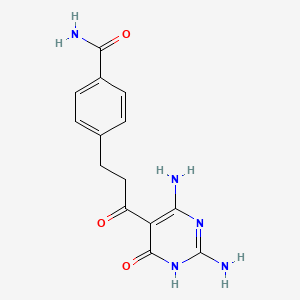
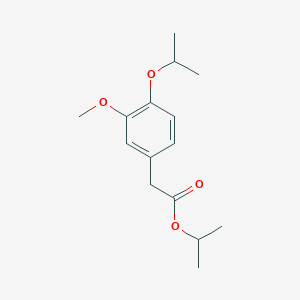
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
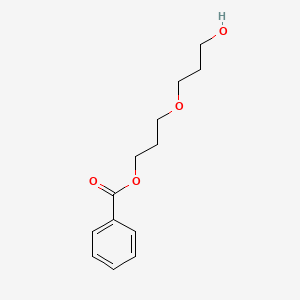
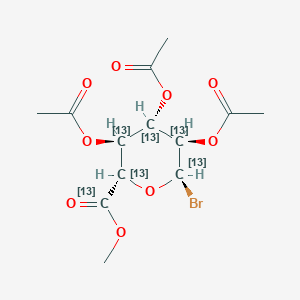
![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
